
1,1-Dimethoxy-4-phenylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxy-4-phenylbutan-2-one is an organic compound with the molecular formula C12H16O3 It is a ketone derivative characterized by the presence of two methoxy groups and a phenyl group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-4-phenylbutan-2-one can be synthesized through several methods. One common approach involves the acetalization of 4-phenylbutan-2-one with methanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction proceeds as follows:
Preparation of 4-phenylbutan-2-one: This can be achieved through the Friedel-Crafts acylation of benzene with butanoyl chloride in the presence of aluminum chloride.
Acetalization: The 4-phenylbutan-2-one is then reacted with methanol and concentrated sulfuric acid to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous stirred-tank reactors (CSTR) to ensure efficient mixing and reaction rates. The use of CSTR helps in avoiding heat accumulation and improving the safety and quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethoxy-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups with other nucleophiles.
Major Products
Oxidation: 4-phenylbutanoic acid or 4-phenylbutanone.
Reduction: 1,1-dimethoxy-4-phenylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Dimethoxy-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 1,1-dimethoxy-4-phenylbutan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethoxy-2-phenylpropane: Similar structure but with a propane backbone.
4-Phenylbutan-2-one: Lacks the methoxy groups.
1,1-Dimethoxy-4-phenylbutanol: The reduced form of 1,1-dimethoxy-4-phenylbutan-2-one.
Uniqueness
This compound is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
6956-46-3 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1,1-dimethoxy-4-phenylbutan-2-one |
InChI |
InChI=1S/C12H16O3/c1-14-12(15-2)11(13)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
Clé InChI |
YUJCSDHAKBLSAV-UHFFFAOYSA-N |
SMILES canonique |
COC(C(=O)CCC1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


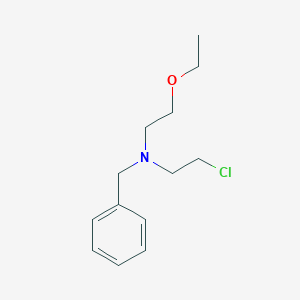

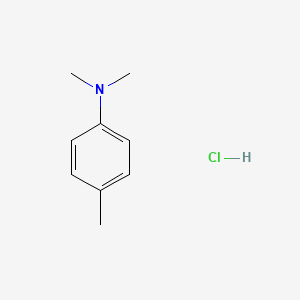

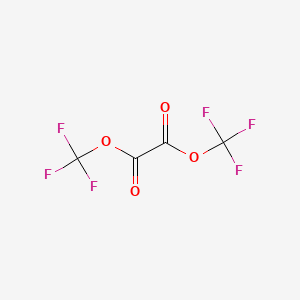
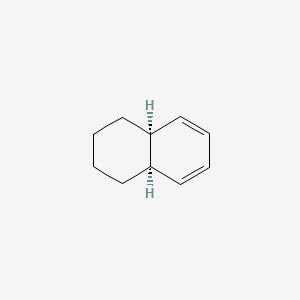


![3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B14720276.png)

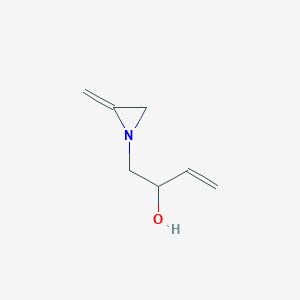

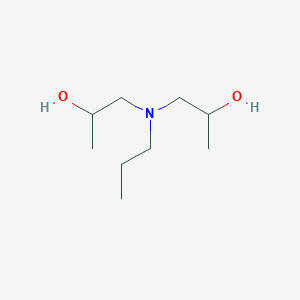
![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)
